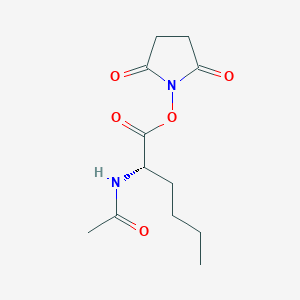

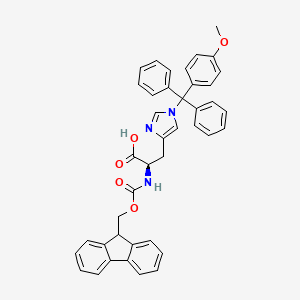

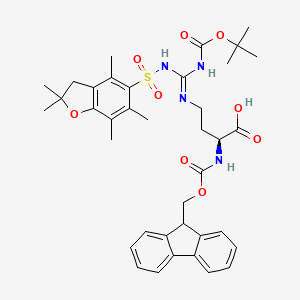

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol” is a chemical compound that is part of the 9-Fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile Nα-protecting group that is cleaved by secondary amines . Standard Fmoc-SPPS protocols use 20% piperidine in DMF or NMP for Fmoc removal .

Synthesis Analysis

The synthesis of this compound involves the use of dipropylamine (DPA) as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent . This method strongly reduces aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS) . DPA is readily available, inexpensive, low toxicity, and nonstench .Molecular Structure Analysis

The molecular structure of this compound is related to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks . This property allows the compound to possess eminent self-assembly features and show distinct potential for applications .Scientific Research Applications

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol is used in a variety of scientific research applications. It is used in the synthesis of peptides and proteins, as well as in the synthesis of polymers and polysaccharides. It is also used in the synthesis of nucleotides, nucleic acids, and other molecules. In addition, this compound is used in the synthesis of fluorescent dyes and other compounds used in biomedical research and drug discovery.

Mechanism of Action

Target of Action

It’s known that fmoc-modified amino acids and short peptides, which this compound is a part of, possess eminent self-assembly features .

Mode of Action

The mode of action of this compound is primarily through its inherent hydrophobicity and aromaticity, which can promote the association of building blocks . This suggests that it may interact with its targets by associating with them and promoting their assembly into larger structures.

Biochemical Pathways

The self-assembly features of fmoc-modified amino acids and short peptides suggest that they may play a role in the formation of functional materials .

Result of Action

Fmoc-modified amino acids and short peptides have shown potential for applications due to their self-assembly features .

Advantages and Limitations for Lab Experiments

The advantages of using N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol in laboratory experiments include its low melting point, low boiling point, and low toxicity. The compound is also relatively inexpensive and readily available. However, there are some limitations to using this compound in laboratory experiments, such as its volatility and its tendency to react with other compounds.

Future Directions

Future research on N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol could focus on its potential to affect biochemical and physiological processes. Additionally, further research could be conducted on its potential applications in drug discovery and the development of new fluorescent dyes. Furthermore, research could be conducted on its potential to be used in the synthesis of peptides, proteins, and other molecules. Finally, research could be conducted on its potential to be used in the synthesis of polymers, polysaccharides, and other polymers.

Synthesis Methods

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol is synthesized by a two-step process. The first step involves the reaction of 9-fluorenylmethyl chloroformate with ethylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the product of the first step with a nucleophile, such as an alcohol or amine. The reaction is typically carried out in an aqueous solution at temperatures between 0°C and 100°C.

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-ethyl-N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-2-20(11-12-21)19(22)23-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18,21H,2,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZDNFDPUUNAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

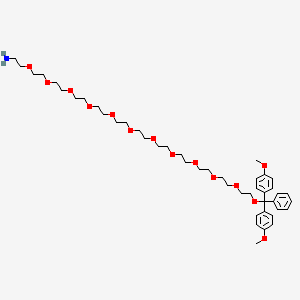

CCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.